RWJ-56110 dihydrochloride

PAR-1 Binding Receptor Affinity Peptidomimetic

Researchers studying thrombin-PAR signaling face confounding effects from PAR-4 cross-reactivity. RWJ-56110 dihydrochloride is a peptidomimetic PAR-1 antagonist with zero activity at PAR-2, PAR-3, or PAR-4, enabling clean dissection of PAR-1-specific pathways. • IC50 = 0.34 µM for thrombin-induced platelet aggregation; no PAR-4 engagement up to 10 µM • Blocks PAR-1-mediated calcium mobilization in HASMC (IC50 = 0.17 µM) and HMVEC (IC50 = 0.13 µM) • Validated in vivo (CAM angiogenesis model, 100 µg/pellet) and apoptosis assays Supplied as ≥98% pure dihydrochloride salt; shipped ambient, non-hazardous. Research-use-only, not for human use.

Molecular Formula C41H45Cl4F2N7O3
Molecular Weight 863.6 g/mol
Cat. No. B2398428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRWJ-56110 dihydrochloride
Molecular FormulaC41H45Cl4F2N7O3
Molecular Weight863.6 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)NC(CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl.Cl.Cl
InChIInChI=1S/C41H43Cl2F2N7O3.2ClH/c42-32-9-6-10-33(43)31(32)25-52-24-28(23-51-17-4-5-18-51)30-13-12-29(21-38(30)52)48-41(55)50-37(20-27-11-14-34(44)35(45)19-27)40(54)49-36(15-16-46)39(53)47-22-26-7-2-1-3-8-26;;/h1-3,6-14,19,21,24,36-37H,4-5,15-18,20,22-23,25,46H2,(H,47,53)(H,49,54)(H2,48,50,55);2*1H/t36-,37-;;/m0../s1
InChIKeyMGZSVSHDIOPSBO-ZEUUMAKDSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

RWJ-56110 Dihydrochloride: A Selective PAR-1 Peptidomimetic Antagonist


RWJ-56110 dihydrochloride is a peptidomimetic inhibitor that selectively targets Protease-Activated Receptor-1 (PAR-1), the primary high-affinity thrombin receptor. It functions as a direct antagonist by inhibiting PAR-1 activation and receptor internalization without affecting the receptor's N-terminal cleavage, and is devoid of any agonist activity at PAR-1 or inhibitory activity against thrombin itself [1]. This compound is distinguished by its strict selectivity profile, demonstrating no cross-reactivity with other PAR family members, namely PAR-2, PAR-3, or PAR-4, making it a precise tool for dissecting PAR-1-specific signaling pathways [2].

Why PAR-1 Antagonist Selection Matters in Experimental Design


Selecting a PAR-1 antagonist based solely on its target class can introduce significant variability and lead to conflicting experimental outcomes. The PAR-1 antagonist landscape includes compounds with diverse chemical scaffolds—peptidomimetics like RWJ-56110, himbacine-derived analogs like Vorapaxar, and non-peptide inhibitors like SCH79797 and Atopaxar—which exhibit wide-ranging potencies, binding kinetics, and selectivity profiles [1]. Crucially, differences in binding site interactions can result in functional selectivity, where one antagonist may block all downstream signaling while another only inhibits a subset of pathways [2]. Furthermore, the presence of alternative thrombin receptors, such as PAR-4 on human platelets, means that the specific selectivity and potency profile of a PAR-1 antagonist against a given agonist concentration directly dictates its functional efficacy and the degree of pathway inhibition observed [3]. These nuances underscore why precise specification of the research tool, based on its quantifiable differentiation, is essential for reproducible and interpretable scientific results.

RWJ-56110 vs. Key PAR-1 Antagonists: Quantitative Evidence


PAR-1 Binding Affinity Comparison

RWJ-56110 demonstrates a binding IC50 of 0.44 µM for the PAR-1 receptor, as determined by competition with radiolabeled haTRAP [1]. This affinity is significantly weaker than that of the non-peptide antagonist SCH79797 (IC50 = 70 nM, Ki = 35 nM) [2] and the reversible antagonist Atopaxar (IC50 = 19 nM) [3]. This difference in primary target affinity establishes that while RWJ-56110 is a potent and selective tool compound, it is not the highest-affinity PAR-1 antagonist available.

PAR-1 Binding Receptor Affinity Peptidomimetic

Functional Potency in Platelet Aggregation

In functional assays using human platelets, RWJ-56110 inhibits aggregation induced by thrombin with an IC50 of 0.34 µM and by the PAR-1 agonist peptide SFLLRN-NH2 with an IC50 of 0.16 µM [1]. These values place its functional potency between that of the ultra-potent clinical candidate Vorapaxar (thrombin-induced IC50 = 47 nM) [2] and the older tool compound FR171113 (thrombin-induced IC50 = 0.35 µM) [3]. Furthermore, RWJ-56110 demonstrates functional selectivity by being >20-fold selective for PAR-1-mediated aggregation over aggregation induced by the thromboxane mimetic U46619 [1].

Platelet Aggregation Functional Antagonism Thrombin Signaling

PAR Subtype Selectivity Profile

RWJ-56110's defining feature is its absolute selectivity for PAR-1. At concentrations up to 30 µM, it shows no detectable activity against the other three protease-activated receptors, PAR-2, PAR-3, or PAR-4 [1]. This contrasts with some early-generation PAR-1 antagonists which were found to possess partial agonist activity or off-target effects. For example, SCH79797 has been shown to induce apoptosis in certain cell types via a PAR-1-independent mechanism, highlighting the potential for off-target effects with other chemotypes [2]. The clean selectivity of RWJ-56110 ensures that any observed phenotype in a complex biological system can be confidently attributed to the blockade of PAR-1 signaling alone.

Receptor Selectivity PAR-2 PAR-4 Off-Target Activity

In Vivo Anti-Angiogenic Efficacy

In a head-to-head comparison using the chick chorioallantoic membrane (CAM) model of angiogenesis, both RWJ-56110 and the non-peptide antagonist SCH79797 demonstrated potent anti-angiogenic activity [1]. RWJ-56110, at a dose of 100 µg/pellet, completely blocked the formation of new vessels, an effect comparable to that achieved by SCH79797 at a lower dose of 30 µg/pellet [1]. These in vivo findings are supported by in vitro data showing that RWJ-56110 inhibits endothelial cell growth with a half-maximal inhibitory concentration of approximately 10 µM and induces apoptosis in these cells [2].

Angiogenesis In Vivo Model Endothelial Cell

Optimal Experimental Use Cases for RWJ-56110


Dissecting PAR-1 vs. PAR-4 Platelet Signaling

Given its defined potency (thrombin-induced aggregation IC50 = 0.34 µM) and its inability to block platelet activation at high thrombin concentrations due to PAR-4 activity [1], RWJ-56110 is the ideal tool for titrating PAR-1-specific contributions. Researchers can use RWJ-56110 at concentrations up to 10 µM to completely block the high-affinity PAR-1 component while leaving the low-affinity PAR-4 response intact, enabling the precise study of PAR-4 signaling and the synergistic effects between the two thrombin receptors on human platelets [2].

PAR-1-Driven Angiogenesis In Vivo

The established efficacy of RWJ-56110 in the CAM angiogenesis model (complete blockade at 100 µg/pellet) [3], coupled with its strict selectivity profile, makes it a validated choice for in vivo studies of PAR-1-driven angiogenesis. It serves as a well-characterized peptidomimetic alternative to non-peptide antagonists like SCH79797, allowing researchers to confirm that observed anti-angiogenic effects are scaffold-independent and truly mediated by PAR-1 antagonism [3].

Calcium Mobilization in Vascular Cells

RWJ-56110 is particularly valuable for studying PAR-1-mediated calcium signaling. Its potency in blocking thrombin-induced calcium mobilization in human aortic smooth muscle cells (HASMC; IC50 = 0.17 µM) and human microvascular endothelial cells (HMVEC; IC50 = 0.13 µM) [4] is well-documented. This makes it a reliable positive control and experimental tool for investigating the nuances of G-protein coupling and downstream signaling pathways that are triggered specifically by PAR-1 activation in the vasculature.

PAR-1-Dependent Proliferation and Apoptosis

RWJ-56110 has been shown to inhibit rat aortic smooth muscle cell (RASMC) proliferation induced by thrombin (IC50 = 3.5 µM) [4] and to induce apoptosis in endothelial cells [3]. These specific and quantifiable effects position RWJ-56110 as a key reagent for researchers exploring the role of PAR-1 in hyperproliferative vascular disorders, restenosis, and the molecular mechanisms linking PAR-1 activation to cell survival and death pathways.

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